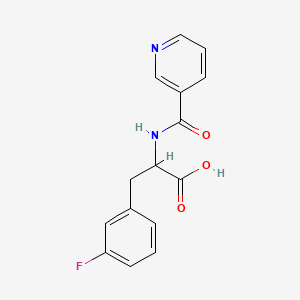

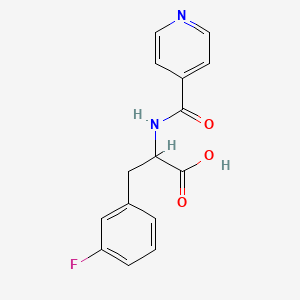

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine, also known as F3PP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a modified form of phenylalanine, an amino acid that is essential for protein synthesis in the human body. F3PP has a fluorine atom attached to its phenyl ring, which can alter its biological properties and enhance its pharmacological activity.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine is based on its ability to interact with proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. The fluorine atom in this compound can enhance these interactions by increasing the hydrophobicity and electron density of the phenyl ring, which can improve the binding affinity and selectivity of this compound for its target proteins. The fluorescence properties of this compound can also be used to monitor the conformational changes of proteins upon binding, which can provide insights into the molecular mechanisms of protein-protein interactions.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity and minimal effects on cellular viability and proliferation, which makes it a promising tool for studying protein-protein interactions in living cells. However, the long-term effects of this compound on cellular metabolism and gene expression are still unknown and require further investigation. This compound may also have off-target effects on other proteins and cellular processes, which can complicate the interpretation of experimental results.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine in lab experiments include its high sensitivity and selectivity for protein-protein interactions, its compatibility with living cells and tissues, and its ability to provide real-time monitoring of protein dynamics. The limitations of using this compound include its cost and availability, its potential interference with other fluorescent probes and dyes, and its limited applicability to certain types of proteins and biological systems.

Direcciones Futuras

For 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine research include the development of new synthetic methods for producing this compound and its derivatives, the optimization of this compound-based assays for high-throughput screening of drug candidates, and the exploration of this compound's potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. This compound can also be used in combination with other imaging techniques such as electron microscopy and X-ray crystallography to obtain a more complete picture of protein structure and function. Overall, this compound represents a promising tool for advancing our understanding of protein-protein interactions and their role in biological processes.

Métodos De Síntesis

The synthesis of 3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine involves the reaction of 3-pyridinecarboxylic acid and 3-fluorobenzaldehyde with L-phenylalanine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through a series of steps, including the formation of an amide bond between the carboxylic acid and the amine group of phenylalanine, the reduction of the carbonyl group to a hydroxyl group, and the substitution of the fluorine atom for the hydrogen atom in the benzene ring. The yield of this compound can range from 30% to 80% depending on the reaction conditions and the purity of the starting materials.

Aplicaciones Científicas De Investigación

3-fluoro-N-(pyridin-3-ylcarbonyl)phenylalanine has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions in living cells. The fluorine atom in this compound can emit a strong green fluorescence when excited by a specific wavelength of light, which allows researchers to visualize the interactions between proteins that are tagged with this compound and their binding partners. This technique, known as fluorescence resonance energy transfer (FRET), has been used to investigate various biological processes such as signal transduction, protein folding, and enzyme kinetics. This compound has also been tested as a substrate for proteases, enzymes that cleave peptide bonds in proteins. The presence of the fluorine atom in this compound can alter the cleavage specificity of proteases and provide a means to selectively target specific protein substrates.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-2-(pyridine-3-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c16-12-5-1-3-10(7-12)8-13(15(20)21)18-14(19)11-4-2-6-17-9-11/h1-7,9,13H,8H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJCDZNIPDNEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B7548503.png)

![1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)

![5-chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7548518.png)

![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)

![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)

![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)

methanone](/img/structure/B7548601.png)